![molecular formula C13H10F3NO B1359313 3-[3-(Trifluoromethyl)phenoxy]aniline CAS No. 625106-28-7](/img/structure/B1359313.png)

3-[3-(Trifluoromethyl)phenoxy]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

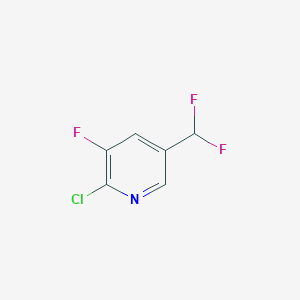

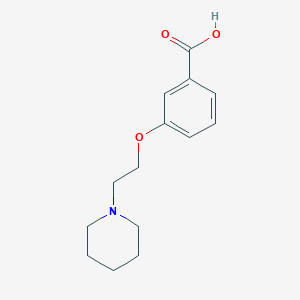

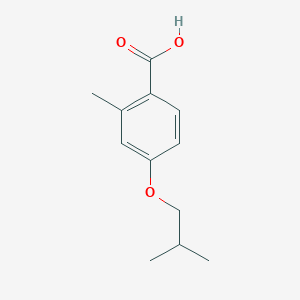

3-[3-(Trifluoromethyl)phenoxy]aniline , also known by its CAS number 625106-28-7 , is a chemical compound with the molecular formula C₁₃H₁₀F₃NO . It falls under the category of aromatic amines and features a trifluoromethyl group attached to a phenoxy ring. The compound’s structure combines aromatic and fluorinated moieties, making it intriguing for various applications .

Synthesis Analysis

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline involves the reaction of an appropriate precursor with a trifluoromethylating agent. While specific synthetic routes may vary, the introduction of the trifluoromethyl group is crucial. Researchers have explored various methods, including transition-metal-catalyzed reactions and nucleophilic trifluoromethylation. The choice of reagents and conditions significantly impacts the yield and selectivity of the final product .

Molecular Structure Analysis

The molecular structure of 3-[3-(Trifluoromethyl)phenoxy]aniline consists of a central aniline core (an amino group attached to a phenyl ring) linked to a trifluoromethyl-substituted phenoxy group. The trifluoromethyl moiety enhances the compound’s lipophilicity and influences its reactivity. Analyzing the bond angles, hybridization, and steric effects provides insights into its behavior in chemical reactions .

Chemical Reactions Analysis

3-[3-(Trifluoromethyl)phenoxy]aniline can participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. Researchers have explored its reactivity in the context of drug discovery, agrochemicals, and materials science. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .

Wissenschaftliche Forschungsanwendungen

Catalysis and Environmental Applications

- Catalytic Oxidation : Fe(3)O(4) magnetic nanoparticles (MNPs) have been used to remove phenol and aniline compounds from aqueous solutions, demonstrating their potential in environmental remediation. 3-[3-(Trifluoromethyl)phenoxy]aniline may fall under this category of compounds due to its structural similarities with aniline compounds, suggesting its potential removal using similar techniques (Zhang et al., 2009).

Chemical Synthesis and Modification

- Hydroxy Group Introduction : Research on the introduction of hydroxy groups in N-arylamides, where the phenyl group is substituted with an electron-withdrawing group like 3-[3-(Trifluoromethyl)phenoxy]aniline, has been conducted. This process is significant in the chemical modification of such compounds (Itoh et al., 2002).

- Synthesis of Complexes : The synthesis of Cu(II) and Pd(II) complexes with F, CF3-substituted anilines, including derivatives of 3-[3-(Trifluoromethyl)phenoxy]aniline, has been explored. These complexes have potential applications in materials science and pharmacology (Kasumov et al., 2016).

Material Science and Engineering

- Monomolecular Film Formation : Studies on azobenzene derivatives with fluoroalkyl chains, such as those derived from 3-[3-(Trifluoromethyl)phenoxy]aniline, have been conducted. These compounds are significant in the formation of monomolecular films at the air/water interface, which has implications in material science and engineering (Yoshino et al., 1992).

Biochemical and Pharmaceutical Research

- Visible-Light-Promoted Radical C-H Trifluoromethylation : A novel method for the trifluoromethylation of free anilines, including compounds like 3-[3-(Trifluoromethyl)phenoxy]aniline, has been developed. This method, utilizing visible light, has implications for creating biologically active compounds and pharmaceuticals (Xie et al., 2014).

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-3-1-5-11(7-9)18-12-6-2-4-10(17)8-12/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUIHKNRWGRHJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631231 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Trifluoromethyl)phenoxy)aniline | |

CAS RN |

625106-28-7 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)